Benzenamine, N-phenyl-ar-(1,1,3,3-tetramethylbutyl)-

Vue d'ensemble

Description

Introduction :

- The phenyl (Ph) group, a representative substituent in organic chemistry, is fundamentally important due to the significance of benzene as the parent molecule. Simple Ph-substituted compounds of common chemical elements are well-known (Fujita et al., 2022).

Synthesis Analysis :

- The synthesis of Ph4N+ salts, which are the simplest tetraarylammonium (Ar4N+) salts known, involved an intermolecular radical coupling reaction between an aryl radical and a triarylammoniumyl radical cation (Fujita et al., 2022).

Molecular Structure Analysis :

- The molecular structure of phenyl-substituted compounds, such as 2,3-dihydroxy benzenemethanimine α-(2-hydroxymethyl)phenyl, is characterized using X-ray diffraction techniques (Puranik et al., 1992).

Chemical Reactions and Properties :

- Phenyl-substituted compounds demonstrate various chemical reactions and properties, such as the formation of salts and the presence of hydrogen bonds and π–π stacking interactions, which contribute to their structural stability and reactivity (Li et al., 2009).

Physical Properties Analysis :

- The physical properties, including the charge transfer material properties of phenyl-substituted compounds like N,N-bis(4-methylphenyl)-4-benzenamine, are critical for their applications in various fields. These properties can be measured using techniques such as IR, 1H NMR, and MS (Xiao-dan, 2003).

Chemical Properties Analysis :

- The chemical properties of phenyl-substituted compounds, such as 1-bromo-2,3,5,6-tetrakis(3-pentyl)benzene, demonstrate the presence of rotational isomers and the ability to convert to corresponding aryllithiums. NMR spectra are crucial in identifying these properties (Steele et al., 2004).

Applications De Recherche Scientifique

Synthesis and Chemical Reactions

- The reaction of N-Aryl-S,S-dimethylsulfimides with Appel salt results in N-aryl-(4-chloro-5H-1,2,3-dithiazolylidene)benzenamines, showcasing a method for synthesizing complex benzenamines without the need for a base, suggesting a versatile approach to N-aryl benzenamine derivatives with potential applications in materials science and pharmaceuticals (Kalogirou & Koutentis, 2009).

Catalysis and Organic Synthesis

- An improved Cu-based catalyst system involving tetramethylphenanthroline ligands enhances the cross-coupling reactions of aryl iodides and bromides with alcohols. This advancement could streamline the synthesis of benzenamine derivatives, potentially impacting the production of fine chemicals and pharmaceutical intermediates (Altman et al., 2008).

Antimicrobial and Anti-inflammatory Activity

- The synthesis of 2-Arylidene-4-(4-phenoxy-phenyl)but-3-en-4-olides and their derivatives demonstrated significant anti-inflammatory and antimicrobial activities, highlighting the potential of benzenamine derivatives in developing new therapeutic agents (Husain et al., 2005).

- Copper complexes of N-imine pendant derivatives of 2-(methylthio)aniline showed notable antimicrobial activity and cytotoxicity against mammalian cell cultures, underlining the potential of benzenamine-based compounds in antimicrobial and anticancer research (Cross et al., 2017).

Polymerization and Material Science

- The nitroxide-mediated polymerization (NMP) of methyl methacrylate and styrene using new alkoxyamines derived from 4-nitrophenyl 2-methylpropionat-2-yl radicals introduces a method for controlling polymer structure, which could benefit the synthesis of polymeric materials with specific properties (Greene & Grubbs, 2010).

Organic Electronics

- Highly efficient deep-blue electroluminescence from a charge-transfer emitter suggests that benzenamine derivatives could play a critical role in developing organic light-emitting diodes (OLEDs), potentially leading to more energy-efficient display technologies (Chen et al., 2017).

Safety And Hazards

Propriétés

IUPAC Name |

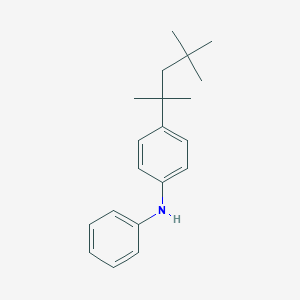

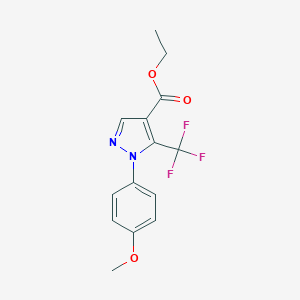

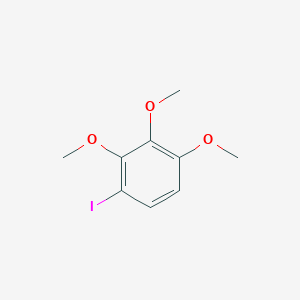

N-phenyl-4-(2,4,4-trimethylpentan-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N/c1-19(2,3)15-20(4,5)16-11-13-18(14-12-16)21-17-9-7-6-8-10-17/h6-14,21H,15H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSFOTMWFXQGWKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(C)(C)C1=CC=C(C=C1)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3067283 | |

| Record name | Benzenamine, N-phenyl-ar-(1,1,3,3-tetramethylbutyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3067283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzenamine, N-phenyl-ar-(1,1,3,3-tetramethylbutyl)- | |

CAS RN |

27177-37-3, 4496-45-1, 68921-45-9 | |

| Record name | Benzenamine, N-phenyl-ar-(1,1,3,3-tetramethylbutyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027177373 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Phenyl-4-(2,4,4-trimethylpentan-2-yl)aniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004496451 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, N-phenyl-ar-(1,1,3,3-tetramethylbutyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenamine, N-phenyl-ar-(1,1,3,3-tetramethylbutyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3067283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenamine, N-phenyl-, reaction products with styrene and 2,4,4-trimethylpentene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.066.289 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-PHENYL-4-(2,4,4-TRIMETHYLPENTAN-2-YL)ANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7EVT7P8SZ4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-amino-4-(4-methylphenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B52644.png)

![4-{4-[(R)-(4-chlorophenyl)(pyridin-2-yl)methoxy]piperidin-1-yl}butanoic acid benzenesulfonate](/img/structure/B52646.png)